molecular formula C13H13NO3 B8628161 methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate

methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate

Cat. No.: B8628161
M. Wt: 231.25 g/mol
InChI Key: IEAJYMLVPKUXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring substituted with dimethyl groups at positions 4 and 5, and a benzoic acid methyl ester moiety. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2-aminophenol with a suitable carboxylic acid derivative, followed by esterification to obtain the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated control systems and high-throughput screening to monitor and adjust reaction parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield products with altered oxidation states, such as alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols or amines.

Scientific Research Applications

methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate

InChI

InChI=1S/C13H13NO3/c1-8-9(2)17-12(14-8)10-4-6-11(7-5-10)13(15)16-3/h4-7H,1-3H3

InChI Key

IEAJYMLVPKUXCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester (0.5 g, 2 mmol) in acetic acid (20 mL) was added ammonium acetate (0.308 g 4 mmol) and the mixture was stirred at 90° C. over night. Acetic acid was removed under reduced pressure and ice cold water (10 mL) was added to the residue. The resulting mixture was extracted with ethyl acetate (50 mL×2), the combined organic layers were washed with water (25 mL×2) and with brine, dried over anhydrous sodium sulphate and concentrated to obtain the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.308 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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